molecular formula C10H20ClNO2 B13506483 4-(3-Aminocyclohexyl)butanoic acid hydrochloride

4-(3-Aminocyclohexyl)butanoic acid hydrochloride

Cat. No.: B13506483
M. Wt: 221.72 g/mol
InChI Key: XMTZJZTUACBAMJ-UHFFFAOYSA-N
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Description

4-(3-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of butanoic acid, featuring an aminocyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of cyclohexylamine with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocyclohexyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

4-(3-Aminocyclohexyl)butanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Aminocyclohexyl)butanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific aminocyclohexyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-(3-aminocyclohexyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h8-9H,1-7,11H2,(H,12,13);1H

InChI Key

XMTZJZTUACBAMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CCCC(=O)O.Cl

Origin of Product

United States

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